Sodium sulfanylacetate (1/1)

Description

BenchChem offers high-quality Sodium sulfanylacetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium sulfanylacetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

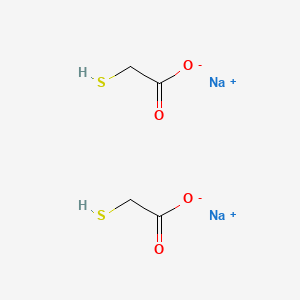

Structure

3D Structure of Parent

Properties

CAS No. |

79964-55-9 |

|---|---|

Molecular Formula |

C4H6Na2O4S2 |

Molecular Weight |

228.2 g/mol |

IUPAC Name |

disodium;2-sulfanylacetate |

InChI |

InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2 |

InChI Key |

HNRAOCKXXJDELP-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+] |

Origin of Product |

United States |

Nomenclature and Structural Representations of Sodium Sulfanylacetate 1/1

Sodium sulfanylacetate (1/1) is known by several names, a common occurrence for commercially and scientifically relevant chemicals. Its most prevalent synonym is sodium thioglycolate, and it is also referred to as sodium mercaptoacetate. wikipedia.orgeurochemsupplies.com The "(1/1)" designation in "sodium sulfanylacetate (1/1)" signifies a one-to-one salt of the sulfanylacetate anion and the sodium cation.

The compound's chemical formula is NaHSCH₂CO₂. eurochemsupplies.com Structurally, it is the sodium salt of thioglycolic acid. wikipedia.org This structure features a thiol group (-SH) and a carboxylate group (-COO⁻) attached to a methylene (B1212753) bridge, with a sodium ion (Na⁺) electrostatically associated with the carboxylate.

| Identifier | Value |

|---|---|

| IUPAC Name | Sodium 2-sulfanylacetate |

| Other Names | Sodium thioglycolate, Sodium mercaptoacetate |

| CAS Number | 367-51-1 |

| Chemical Formula | C₂H₃NaO₂S |

| Molecular Weight | 114.10 g/mol |

Synthetic Methodologies and Preparative Routes for Sodium Sulfanylacetate 1/1

Analysis of Synthetic Byproducts and Impurities

During the synthesis of thioglycolic acid, several byproducts can form. These include thiodiglycolic acid and dithiodiglycolic acid . oecd.orgatamanchemicals.comresearchgate.net Dithiodiglycolic acid is a particularly common impurity, often resulting from the oxidation of thioglycolic acid, a reaction that can be accelerated by the presence of air. oecd.orgwikipedia.org When chloroacetic acid is used as a starting material, unreacted monochloroacetic acid can remain as an impurity. oecd.orgnih.gov Similarly, inorganic salts like sodium chloride are significant byproducts in industrial processes that use sodium chloroacetate (B1199739) and sodium hydrosulfide. google.com

Other potential impurities that may be specified in commercial-grade thioglycolic acid include sulfated ash , and heavy metals such as iron , arsenic , copper , and lead . oecd.orgnih.gov

For structural identification and confirmation, spectroscopic methods are employed. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both proton and carbon-13) are used to confirm that the chemical structure is consistent with sodium thioglycolate. nih.govnih.gov

| Impurity/Byproduct | Chemical Formula | Typical Origin | Reference(s) |

| Dithiodiglycolic acid | (HOOCCH₂S)₂ | Oxidation of thioglycolic acid | oecd.orgwikipedia.orgnih.gov |

| Thiodiglycolic acid | HOOCCH₂SCH₂COOH | Side reaction during synthesis | oecd.orgatamanchemicals.comresearchgate.net |

| Monochloroacetic acid | ClCH₂COOH | Unreacted starting material | oecd.orgnih.gov |

| Sodium Chloride | NaCl | Byproduct of synthesis from sodium chloroacetate | google.com |

| Iron | Fe | Impurity from starting materials | oecd.orgnih.gov |

| Glycolic acid | HOCH₂COOH | Side reaction during synthesis | researchgate.net |

| Analytical Technique | Purpose | Reference(s) |

| Ion Chromatography | Purity assessment and quantification of impurities | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Structural identification | nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | nih.govnih.gov |

Reducing Agent Properties and Redox Chemistry

Sodium sulfanylacetate is a well-established reducing agent, with its efficacy being particularly pronounced at higher pH levels. atamankimya.comwikipedia.org This characteristic is central to its various applications. The sulfanylacetate anion can participate in electron transfer processes, leading to the reduction of other chemical species. researchgate.netlibretexts.org

Mechanisms of Disulfide Bond Cleavage

A key reaction involving sodium sulfanylacetate is the cleavage of disulfide bonds (-S-S-). This is a redox reaction where the thiol group of sodium sulfanylacetate reduces the disulfide bond, forming two new thiol groups. byu.edupsu.edu This process is fundamental in applications such as the perming of hair, where the disulfide bonds in keratin (B1170402) are broken and reformed. byu.eduphysicsandmathstutor.com The general reaction can be represented as:

2 HSCH₂CO₂⁻ + R-S-S-R' → ⁻O₂CCH₂-S-S-CH₂CO₂⁻ + 2 RSH

This reaction proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bond. The rate of this reaction is influenced by factors such as pH and the concentration of the reducing agent. psu.edu Studies have shown that the reduction of disulfide bonds in hair by thioglycolates follows pseudo-first-order kinetics under certain conditions. psu.edu

Electron Transfer Processes Involving the Sulfanylacetate Anion

The sulfanylacetate anion (⁻SCH₂COO⁻) can act as an electron donor in various chemical reactions. researchgate.netlibretexts.orggdch.appresearchgate.net The transfer of an electron from the sulfanylacetate anion results in the formation of a thiyl radical (•SCH₂COO⁻). This radical can then undergo further reactions, such as dimerization to form dithiodiglycolate. rsc.org

The electron-donating ability of the sulfanylacetate anion is influenced by the solution's pH. At higher pH values, the thiol group is deprotonated, forming the more potent thiolate anion, which is a stronger electron donor. wikipedia.org

Oxidation Pathways of Sodium Sulfanylacetate (1/1)

Sodium sulfanylacetate is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. europa.eu This oxidation primarily leads to the formation of a disulfide dimer.

Formation of Dithiodiglycolate

2 HSCH₂CO₂Na + "O" → NaO₂CCH₂-S-S-CH₂CO₂Na + H₂O

This oxidation can occur upon exposure to air and can be accelerated by various factors. europa.eu

Catalytic Effects on Oxidation Rates (e.g., Metal Ion Catalysis)

The oxidation of sodium sulfanylacetate can be significantly accelerated by the presence of trace metal ions. rsc.orgrsc.orgresearchgate.net Iron ions, for instance, have been shown to catalyze the oxidation of thioglycolate by oxygen. acs.org This catalytic effect can alter the reaction's product distribution. rsc.org In the absence of metal-ion catalysis, the oxidation of thioglycolic acid by some oxidants yields a mixture of the disulfide and a sulfonate species. However, when catalysis is not suppressed, the disulfide is often the quantitative product. rsc.orgrsc.orgresearchgate.net The mechanism of metal-ion catalysis often involves the formation of a complex between the metal ion and the thiolate, which facilitates the electron transfer process. atamankimya.comwikipedia.org

Acid-Base Equilibria and Protonation States in Solution

Thioglycolic acid, the parent acid of sodium sulfanylacetate, is a diprotic acid, meaning it can donate two protons. wikipedia.org The acid-base equilibria in solution determine the protonation state of the molecule and, consequently, its reactivity. researchgate.net

The two dissociation constants (pKa) for thioglycolic acid are:

pKa1 = 3.83 : This corresponds to the dissociation of the carboxylic acid proton. wikipedia.org HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺

pKa2 = 9.3 : This corresponds to the dissociation of the thiol proton. wikipedia.org HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺

The pH of the solution dictates which species is predominant. At a pH below 3.83, the fully protonated form (thioglycolic acid) is the main species. Between pH 3.83 and 9.3, the singly deprotonated form (sulfanylacetate anion) dominates. Above a pH of 9.3, the fully deprotonated dianion is the major species. This dianion is a particularly potent reducing agent.

Table 1: Acid-Base Properties of Thioglycolic Acid

| pKa Value | Equilibrium Reaction |

|---|---|

| pKa1 = 3.83 wikipedia.org | HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺ |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sodium sulfanylacetate |

| Sodium thioglycolate |

| Thioglycolic acid |

| Dithiodiglycolic acid |

| Diammonium dithiodiglycolate |

| Keratin |

| Iron |

Significance of Sodium Sulfanylacetate 1/1 Within Thiolate Chemistry

The significance of sodium sulfanylacetate within the broader field of thiolate chemistry stems from its distinct chemical properties, particularly its role as a reducing agent and its ability to interact with metal ions. Its applications span various scientific and industrial domains, highlighting its versatility.

A primary role of sodium sulfanylacetate is as a reducing agent. himedialabs.comcamachem.com This property is central to its use in bacteriological research, where it is added to culture media to create and maintain anaerobic (low-oxygen) conditions suitable for the growth of anaerobic and microaerophilic bacteria. himedialabs.comsigmaaldrich.com The thioglycolate anion can also protect enzymes from inactivation by keeping their protein thiol groups in a reduced state. chemicalbook.comsigmaaldrich.com

The compound's ability to break disulfide bonds is a cornerstone of its application in the cosmetics industry for hair depilatories and permanent waving formulations. wikipedia.orgspecialchem.com In these processes, the thioglycolate anion disrupts the disulfide linkages in the keratin (B1170402) of hair, allowing for its removal or reshaping. wikipedia.org

In the realm of materials science and industry, sodium sulfanylacetate serves as an effective chain transfer agent in emulsion polymerization, particularly for acrylic acid and its esters. atamanchemicals.com Its high water solubility is a significant advantage in these aqueous polymerization systems. atamanchemicals.com

Furthermore, sodium sulfanylacetate plays a crucial role in the mining industry as a flotation inhibitor or depressant. unilongindustry.comunilongindustry.com It is used in the separation of copper and molybdenum ores, where it effectively inhibits the flotation of copper minerals and pyrite, thereby improving the grade of the molybdenum concentrate. unilongindustry.comunilongindustry.com In some applications, it has been successfully used as a less toxic alternative to sodium cyanide in the separation of zinc and sulfur. unilongindustry.comunilongindustry.com

Coordination Chemistry of Sodium Sulfanylacetate 1/1

Ligand Properties of the Sulfanylacetate Anion

The dual functionality of the sulfanylacetate anion is central to its role as a ligand in coordination chemistry. The presence of both a sulfur and two oxygen donor atoms allows for various bonding interactions with metal centers.

The sulfanylacetate anion (⁻SCH₂COO⁻) features a thiol group and a carboxylate group, each capable of coordinating to a metal center. The thiol group, upon deprotonation to a thiolate, acts as a soft donor, readily forming stable bonds with soft or borderline metal ions. wikipedia.org The carboxylate group, on the other hand, is a hard donor and can coordinate to metal ions in several ways.

The coordination of the carboxylate group can be monodentate, where only one oxygen atom binds to the metal, or bidentate, where both oxygen atoms coordinate to the same metal center, forming a four-membered chelate ring. researchgate.netnih.gov Furthermore, the carboxylate group can act as a bridging ligand, connecting two or more metal centers. researchgate.net The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere.

The sulfanylacetate anion can function as a monodentate, bidentate, or even a polydentate (bridging) ligand. mdpi.com

Monodentate Coordination: In this mode, the anion coordinates to a metal ion through either the sulfur atom of the thiolate group or one of the oxygen atoms of the carboxylate group. Coordination solely through the sulfur atom is common with soft metal ions that have a higher affinity for soft donors.

Bidentate Coordination: More commonly, the sulfanylacetate anion acts as a bidentate ligand, forming a chelate ring with the metal ion. This typically involves coordination through both the thiolate sulfur and one of the carboxylate oxygens, resulting in a stable five-membered ring.

Polydentate (Bridging) Coordination: The sulfanylacetate anion can also bridge two metal centers. This can occur in several ways, for instance, with the sulfur atom coordinating to one metal and the carboxylate group coordinating to another, or with the carboxylate group itself acting as a bridge between two metals.

The flexibility in its coordination modes allows for the formation of a wide variety of complex structures, from simple mononuclear species to intricate polynuclear and polymeric architectures.

Synthesis and Characterization of Metal-Sulfanylacetate Complexes

The synthesis of metal-sulfanylacetate complexes is typically achieved by reacting a soluble metal salt with sodium sulfanylacetate in an appropriate solvent. The stoichiometry of the reactants, pH of the solution, and the choice of solvent can influence the final product. nih.govrsc.org

Sulfanylacetate forms stable complexes with a variety of transition metals.

Zn(II) and Cd(II): Complexes of zinc(II) and cadmium(II) with thioglycolate have been synthesized and studied. Spectroscopic and theoretical studies suggest that in these complexes, the metal ion coordinates with two thioglycolate ligands and two water molecules, resulting in a pseudo-octahedral geometry. researchgate.net

Co(II) and Ni(II): Cobalt(II) and Nickel(II) are known to form complexes with ligands containing sulfur and oxygen donors. nih.govrsc.org For instance, Ni(II) can form square planar or octahedral complexes depending on the ligands. researchgate.net The reaction of a high-spin Ni(II) alkylthiolate complex with oxygen leads to the oxidation of a carbon center in the ligand, forming a bis-iminothiocarboxylate complex. washington.edu

Cu(II): Copper(II) readily forms complexes with sulfanylacetate. These complexes are often studied for their potential applications in various fields.

Fe(II): Iron(II) forms a well-known complex with thioglycolic acid. nih.govacs.org Mononuclear iron(II)-thiolate complexes have been synthesized as structural models for nonheme iron enzymes. rsc.orgnih.gov These model complexes often feature a five-coordinate, high-spin Fe(II) center. rsc.org

U(VI): The uranyl ion (UO₂²⁺) forms complexes with carboxylate-containing ligands like acetate. nih.gov Studies on the interaction of U(VI) with bioligands containing thiol and carboxyl groups, such as glutathione, provide insight into the potential coordination of sulfanylacetate. researchgate.net In these complexes, the carboxylate groups can coordinate in both bidentate and monodentate fashions. nih.gov

The following table summarizes the coordination characteristics of sulfanylacetate with various transition metal ions.

Table 1: Coordination of Sulfanylacetate with Transition Metal Ions| Metal Ion | Typical Geometry | Coordination Features | Reference(s) |

|---|---|---|---|

| Zn(II) | Pseudo-octahedral | Coordinates with two thioglycolate ligands and two water molecules. | researchgate.net |

| Cd(II) | Pseudo-octahedral | Similar to Zn(II), coordinates with two thioglycolate ligands and two water molecules. | researchgate.net |

| Co(II) | Tetrahedral/Octahedral | Forms complexes with sulfur and oxygen donor ligands. | nih.govrsc.orgresearchgate.net |

| Ni(II) | Square Planar/Octahedral | Can form various geometries depending on the ligand set. | researchgate.netwashington.edu |

| Cu(II) | Square Planar/Distorted Octahedral | Readily forms complexes with sulfur and oxygen donor ligands. | nih.govresearchgate.net |

| Fe(II) | Trigonal Bipyramidal/Octahedral | Forms high-spin complexes; serves as a model for enzyme active sites. | acs.orgrsc.orgnih.gov |

| U(VI) | Distorted Octahedral (equatorial plane) | Uranyl ion coordinates with carboxylate groups in a bidentate or monodentate fashion. | nih.govresearchgate.net |

A combination of analytical techniques is employed to determine the structure of metal-sulfanylacetate complexes.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.orgnih.govresearchgate.net

Spectroscopic Methods:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the coordination modes of the sulfanylacetate ligand. Shifts in the vibrational frequencies of the carboxylate (COO⁻) and thiol (S-H) or thiolate (C-S) groups upon coordination to the metal ion provide evidence of bonding. researchgate.net

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the coordination geometry of the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure and dynamics of the complex in solution. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. nih.gov

Theoretical Calculations: Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to predict and confirm the structures and vibrational spectra of these complexes. researchgate.net

The final structure, stoichiometry, and geometry of a metal-sulfanylacetate complex are highly dependent on the conditions under which it is synthesized.

pH of the Solution: The pH of the reaction medium is crucial as it determines the protonation state of both the thiol and carboxylate groups of the sulfanylacetate ligand. At low pH, the carboxylic acid group may remain protonated, potentially leading to different coordination behavior.

Metal-to-Ligand Ratio: The molar ratio of the metal salt to the sulfanylacetate ligand can dictate the stoichiometry of the resulting complex. For example, different ratios can lead to the formation of mononuclear, binuclear, or polynuclear species. nih.gov

Solvent: The coordinating ability of the solvent can play a significant role. In strongly coordinating solvents, solvent molecules may compete with the sulfanylacetate ligand for coordination sites on the metal ion, influencing the final structure. rsc.org The use of different solvents can lead to the crystallization of different polymorphs or solvates of the same complex.

Counter-ions: The nature of the counter-ion from the metal salt can also have an effect on the crystal packing and sometimes on the coordination sphere of the metal complex.

By carefully controlling these reaction conditions, it is possible to target and synthesize specific metal-sulfanylacetate complexes with desired structures and properties.

Metal-Ligand Bonding and Electronic Structure Analysis

The interaction between the sodium sulfanylacetate ligand (also known as sodium thioglycolate) and metal ions is a subject of significant interest due to the ligand's versatile coordination capabilities. The sulfanylacetate anion, [SCH₂COO]²⁻, possesses two primary donor sites: the soft sulfur atom of the thiol group and the hard oxygen atoms of the carboxylate group. This ambidentate nature allows it to act as a flexible ligand, forming complexes with a wide array of metal ions. The nature of the metal-ligand bonding and the resulting electronic structure are crucial in determining the geometry, stability, and reactivity of these complexes.

Research into the coordination chemistry of sulfanylacetate has revealed its ability to act as a bidentate ligand, chelating to a metal center through both the sulfur and one of the carboxylate oxygens. This forms a stable five-membered ring, a common feature in chelate chemistry. The bonding can be understood through a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis.

A detailed study on zinc(II) and cadmium(II) complexes with thioglycolic acid (the protonated form of sulfanylacetate) provides significant insight into the bonding. researchgate.netbohrium.com In these complexes, with the general formula [M(SCH₂COO)₂(H₂O)₂], the sulfanylacetate ligand coordinates to the metal center through both the sulfur atom and one of the oxygen atoms of the carboxylate group. researchgate.net NBO analysis of these systems indicates a pseudo-octahedral geometry for both the Zn(II) and Cd(II) complexes. researchgate.netbohrium.com This analysis helps in understanding the hybridization of the central metal atom and the nature of the orbitals involved in bonding. researchgate.net

The metal-sulfur bond in these complexes is expected to have significant covalent character, a consequence of the soft-soft interaction between a transition metal ion and the sulfur donor atom, according to Hard and Soft Acid and Base (HSAB) theory. Conversely, the metal-oxygen bond will exhibit a more ionic character due to the hardness of the carboxylate oxygen. This combination of bonding types within the same complex is a key feature of sulfanylacetate coordination.

Table 1: Natural Bond Orbital (NBO) Analysis Data for Selected Metal-Sulfanylacetate Complexes

| Complex | Metal Hybridization | Key Donor-Acceptor Interactions | Geometry |

| [Zn(SCH₂COO)₂(H₂O)₂] | sp³d² (predicted) | S(p) -> Zn(d), O(p) -> Zn(d) | Pseudo-octahedral researchgate.netbohrium.com |

| [Cd(SCH₂COO)₂(H₂O)₂] | sp³d² (predicted) | S(p) -> Cd(d), O(p) -> Cd(d) | Pseudo-octahedral researchgate.netbohrium.com |

This table is based on findings from studies on thioglycolate complexes and general principles of coordination chemistry. The specific hybridization and interaction details are illustrative.

Stability and Reactivity of Metal-Sulfanylacetate Complexes

The stability and reactivity of metal-sulfanylacetate complexes are intrinsically linked to their bonding and electronic structure. Stability can be considered from both thermodynamic and kinetic perspectives.

Thermodynamic Stability

Thermodynamic stability refers to the extent to which a complex will form and persist at equilibrium in solution. It is quantified by the stability constant (or formation constant, K) or its logarithm (log K). A higher value indicates a more stable complex. The stability of metal-sulfanylacetate complexes is influenced by several factors, including the nature of the metal ion (charge, size, and hardness), the chelate effect, and the pH of the solution.

The chelation of the sulfanylacetate ligand, forming a five-membered ring with the metal ion, significantly enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. This is known as the chelate effect. The stability of complexes with divalent first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Table 2: Selected Stability Constants (log K) for Metal-Sulfanylacetate Complexes

| Metal Ion | log K₁ | log K₂ | Conditions |

| Cd²⁺ | ~6.00 | - | - |

| Zn²⁺ | ~8.7 (for pentasulfide) | - | Illustrative, not sulfanylacetate |

| Cu²⁺ | ~20.2 (for pentasulfide) | - | Illustrative, not sulfanylacetate |

Note: Data for a comprehensive range of metal-sulfanylacetate complexes is limited. The values for Zn²⁺ and Cu²⁺ with pentasulfide are provided for comparative context of metal-sulfur ligand stabilities. researchgate.net

Kinetic Stability and Reactivity

Kinetic stability pertains to the rate at which a complex undergoes reactions, such as ligand substitution. Complexes are classified as either labile (reacting quickly) or inert (reacting slowly). libretexts.org The kinetic stability of octahedral complexes, a common geometry for metal-sulfanylacetate complexes, is highly dependent on the d-electron configuration of the central metal ion. libretexts.org For instance, complexes with d³, low-spin d⁶, and d⁸ configurations tend to be inert due to high ligand field stabilization energies (LFSE). libretexts.org

The reactivity of metal-sulfanylacetate complexes primarily involves ligand substitution reactions. These reactions are fundamental to their utility in various applications. The mechanism of ligand substitution in octahedral complexes can generally proceed through a dissociative (D), associative (A), or interchange (I) pathway. dalalinstitute.com

Dissociative (S_N1-like) Mechanism: A ligand first dissociates from the coordination sphere, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. This pathway is often favored in octahedral complexes. dalalinstitute.com

Associative (S_N2-like) Mechanism: The incoming ligand first binds to the metal center, forming a seven-coordinate intermediate, before the leaving group departs. This is less common for sterically hindered octahedral complexes. libretexts.org

Interchange Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate.

The reactivity of the coordinated sulfanylacetate ligand itself is also important. The sulfur atom, being a soft nucleophile, can be susceptible to oxidation. For example, in the presence of an oxidizing agent, the coordinated thiol group can be oxidized to form a disulfide, potentially leading to the decomposition of the complex or the formation of a new bridged-disulfide species.

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy of Sodium Sulfanylacetate (1/1) and its Complexes

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for elucidating the molecular structure and bonding within sodium sulfanylacetate and its complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. researchgate.net In the case of sodium sulfanylacetate, FT-IR analysis is instrumental in identifying the characteristic vibrations of its constituent groups.

The infrared spectrum of sodium sulfanylacetate has been identified and is used for its characterization. nih.gov The presence of a thiol (-SH) group and a carboxylate (-COO⁻) group gives rise to distinct absorption bands. For instance, the stretching vibration of the S-H bond typically appears in the region of 2550-2600 cm⁻¹. The carboxylate group exhibits strong asymmetric and symmetric stretching vibrations.

The analysis of the FT-IR spectrum of sodium sulfanilate, a related compound, shows characteristic peaks that help in its identification. researchgate.net Similarly, studies on the thermal degradation of sodium salts of sulfonic acids utilize FT-IR to analyze the resulting products. marquette.edu The technique is also employed to confirm the identity of sodium thioglycolate in various studies. nih.gov

Below is an interactive data table summarizing the characteristic FT-IR spectral data for sodium sulfanylacetate and related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfhydryl (S-H) | Stretching | 2550 - 2600 | nih.govchemicalbook.com |

| Carboxylate (C=O) | Asymmetric Stretching | 1560 - 1620 | nih.govchemicalbook.com |

| Carboxylate (C-O) | Symmetric Stretching | 1300 - 1420 | nih.govchemicalbook.com |

| Methylene (B1212753) (CH₂) | Scissoring | ~1420 | nih.govchemicalbook.com |

| Methylene (CH₂) | Wagging | ~1280 | nih.govchemicalbook.com |

Raman Spectroscopy for Structural Insights

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of sodium sulfanylacetate can provide further details about its molecular structure. nih.gov

For instance, the S-H stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the S-S disulfide bond, if present as an impurity or a degradation product, would be readily detectable by Raman spectroscopy. Studies on the reaction between sodium sulfide (B99878) and sulfur have utilized Raman spectroscopy to identify the polysulfides formed. nih.gov The technique has also been proven effective in probing the solid-state form of active substances in pharmaceutical tablets. nih.gov

Electronic Spectroscopy (UV/Visible) of Coordination Compounds

When sodium sulfanylacetate acts as a ligand to form coordination compounds with transition metal ions, the resulting complexes often exhibit distinct colors. acs.org Electronic spectroscopy, specifically UV/Visible spectroscopy, is employed to study the electronic transitions within these complexes. fiveable.me The absorption of UV or visible light corresponds to the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals in the metal center, or to charge transfer transitions between the ligand and the metal. fiveable.medalalinstitute.com

The stability and absorption spectra of complexes formed between divalent metal ions of the first transition series and the thioglycolate ion have been investigated. acs.org The position and intensity of the absorption bands in the UV/Vis spectrum provide valuable information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. fiveable.me For example, the spectrochemical series ranks ligands based on their ability to split the d-orbitals of the metal ion, which directly influences the energy of the electronic transitions and thus the color of the complex. fiveable.me

Nuclear Magnetic Resonance (NMR) Studies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the sodium sulfanylacetate molecule. nih.govchemicalbook.com

The ¹H NMR spectrum of sodium sulfanylacetate would show signals corresponding to the protons of the methylene group (-CH₂-) and the sulfhydryl proton (-SH), if it undergoes slow exchange. The chemical shift and splitting pattern of these signals can confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. chemicalbook.com The identity of sodium thioglycolate has been confirmed using proton and carbon-13 nuclear magnetic resonance spectroscopy. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The exact mass of sodium sulfanylacetate can be determined with high precision, which aids in its unambiguous identification. nih.gov Mass spectrometry is also a valuable tool for assessing the purity of a sample by detecting the presence of any impurities.

Chromatographic Separations for Compound Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of sodium sulfanylacetate in a mixture. sielc.com In HPLC, the compound is passed through a column containing a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. sielc.com

Reverse-phase HPLC methods have been developed for the analysis of sodium thioglycolate. sielc.com These methods can be coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity, allowing for the accurate quantification of the compound in complex matrices. nih.gov Such methods are scalable and can be used for the isolation of impurities in preparative separations. sielc.com

Below is an interactive data table summarizing various analytical methods for sodium sulfanylacetate.

| Analytical Technique | Application | Key Findings | Reference |

| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for S-H and COO⁻ groups | nih.govchemicalbook.com |

| Raman Spectroscopy | Structural elucidation | Complements FT-IR, sensitive to S-H and S-S bonds | nih.govnih.gov |

| UV/Visible Spectroscopy | Analysis of coordination compounds | Characterizes electronic transitions and metal-ligand bonding | acs.orgfiveable.me |

| NMR Spectroscopy | Structural assignment | Confirms atomic connectivity and chemical environment | nih.govnih.govchemicalbook.com |

| Mass Spectrometry | Molecular identification and purity | Determines exact molecular weight | nih.gov |

| HPLC | Separation and quantification | Enables analysis in complex mixtures | sielc.comnih.gov |

Computational and Theoretical Studies of Sodium Sulfanylacetate 1/1

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of the sulfanylacetate anion, the active component of sodium sulfanylacetate. These methods provide detailed information about the molecule's geometry, electronic structure, and potential energy surfaces.

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT studies on thioglycolic acid, the conjugate acid of the sulfanylacetate anion, have provided significant insights into its molecular structure and reactivity.

Geometric optimization of the thioglycolic acid molecule has been performed at the B3LYP/6-311G(d,p) level of theory, yielding detailed information about its ground state structure. ucas.ac.cn These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

DFT calculations have also been employed to study the interaction of the thioglycolate anion with various surfaces, which is critical for its application in mineral flotation and surface passivation. For instance, studies on the adsorption of sodium thioglycolate (STG) on mineral surfaces like chalcopyrite, molybdenite, and arsenopyrite (B74077) have revealed the nature of the chemical bonding involved. ucas.ac.cnnih.gov In the presence of copper ions (Cu2+), DFT calculations have shown that STG can form a stable complex with the molybdenite surface through a Cu-S bond with a calculated length of 2.23 Å. nih.gov The significant negative adsorption energy of -344.37 kJ/mol indicates a strong and favorable interaction. nih.gov Similarly, DFT and Molecular Dynamics Simulations (MDS) have revealed that the -SH group of STG chemically bonds to iron and arsenic sites on the surface of arsenopyrite. ucas.ac.cn

Furthermore, DFT has been utilized in conjunction with machine learning to screen for effective passivating agents for perovskite solar cells, where sodium thioglycolate was identified as a top performer. arxiv.org These studies involve calculating the binding energy of the thioglycolate anion to the perovskite surface to understand the passivation mechanism. arxiv.org

Table 1: Selected Calculated Parameters for Thioglycolate Interactions

| System | Parameter | Value | Reference |

|---|---|---|---|

| STG on CuOH+ modified molybdenite | Cu-S bond length | 2.23 Å | nih.gov |

Ab Initio and Semi-Empirical Methods for Electronic Properties

While DFT is widely used, other quantum chemical methods also contribute to understanding the electronic properties of molecules like sulfanylacetate. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though often at a higher computational expense. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large systems.

For thioglycolic acid, calculations of its excited states have been performed at the CAM-B3LYP/TZVP theoretical level. ucas.ac.cn These calculations are crucial for understanding the molecule's response to light and its photochemistry. The study of the first 20 excited states helps in identifying the nature of electronic transitions, such as charge transfer excitations and localized excitations. ucas.ac.cn For instance, the transition to the 13th excited state (S0→S13) was identified as a charge transfer excitation. ucas.ac.cn

Molecular Dynamics Simulations of Sulfanylacetate Systems

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study the time-dependent behavior of atoms and molecules. This method is particularly useful for understanding the behavior of sodium sulfanylacetate in solution and its interactions with other molecules or surfaces.

MD simulations have been used to investigate the interaction of sodium thioglycolate with mineral surfaces, complementing the static picture provided by DFT. ucas.ac.cn These simulations can reveal how the molecule orients itself on the surface and how it influences the surrounding solvent molecules. For example, in the case of arsenopyrite, MD simulations showed that the carboxylate group (-COO-) of the adsorbed STG molecule forms hydrogen bonds with water molecules, creating a "bridge-like" structure between the mineral surface and the aqueous phase. ucas.ac.cn Such insights are vital for understanding the depression mechanism in mineral flotation.

While specific MD simulations focusing solely on solvated sodium sulfanylacetate are not extensively documented in the provided context, the principles of simulating ions in aqueous solutions are well-established. nih.govyoutube.comnih.govyoutube.com These simulations typically involve a force field that describes the interactions between the ions and water molecules, allowing for the study of hydration shells, diffusion, and other dynamic properties.

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the bonding and electronic structure of molecules in detail. It provides information about charge distribution, hybridization, and donor-acceptor interactions between orbitals.

NBO analysis has been applied to study the bonding in metal complexes of thioglycolate. rsdjournal.orgresearchgate.net For instance, in Zn(II) and Cd(II) thioglycolate complexes, NBO analysis was used to investigate the hybridization of the metal centers, which was found to be consistent with a pseudo-octahedral geometry. rsdjournal.org This type of analysis can elucidate the nature of the coordinate bonds between the metal and the sulfur and oxygen atoms of the thioglycolate ligand, providing a deeper understanding of the stability and reactivity of these complexes.

The application of NBO analysis to the interaction of STG with mineral surfaces has also been reported. ucas.ac.cn It helps to quantify the charge transfer between the molecule and the surface atoms, confirming the chemical nature of the adsorption.

Theoretical Modeling of Spectroscopic Data Correlation

Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, a detailed assignment of vibrational modes and electronic transitions can be achieved.

Theoretical calculations of the vibrational Raman spectra of thioglycolic acid adsorbed on a Cu(111) surface have been performed using DFT. nih.gov These calculations allow for the assignment of specific vibrational modes to the observed Raman bands, providing a clear picture of how the molecule's vibrations are affected by its interaction with the surface. nih.gov Similarly, the theoretical and experimental FT-IR and FT-Raman spectra of Zn(II) and Cd(II) thioglycolate complexes have been used to confirm their proposed structures. rsdjournal.org

Studies on thioglycolic acid have also correlated its calculated infrared spectrum with vibrational modes. It was found that below a wavenumber of 1856 cm⁻¹, bending vibrations are the dominant mode, while above this value, stretching vibrations are predominant. rsdjournal.org Such correlations are fundamental for using spectroscopy as an analytical tool for this and related compounds.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Sodium sulfanylacetate (1/1) |

| Sodium thioglycolate (STG) |

| Thioglycolic acid (TGA) |

| Chalcopyrite |

| Molybdenite |

| Arsenopyrite |

| Copper(II) ion |

| Zinc(II) thioglycolate |

Chemical Transformations and Environmental Fate of Sodium Sulfanylacetate 1/1

Oxidative Degradation in Aqueous Environments

In aqueous solutions, sodium sulfanylacetate and its parent acid, thioglycolic acid, are susceptible to oxidation. oecd.org This process is a primary pathway for its degradation in water. The oxidation can be initiated by dissolved oxygen in the air or other oxidizing agents like hydrogen peroxide. oecd.org

The rate and outcome of sodium sulfanylacetate oxidation are not constant but are influenced by a variety of environmental and chemical factors. Research into the oxidation of thiols, including thioglycolate, has identified several key variables that govern the kinetics of these reactions.

Key factors include:

pH: The pH of the solution significantly impacts the oxidation rate. Alkaline conditions are reported to enhance the oxidation of thiols like cysteine and cysteamine. nih.gov For thioglycolate solutions, the rate of oxidation generally increases with a higher pH. sigmaaldrich.com

Temperature: Temperature affects the rate of most chemical reactions, including thiol oxidation. An increase in temperature from 0°C to 42°C was found to stimulate the oxidation of the thiol cysteamine. nih.gov

Presence of Metal Ions: The presence of certain metal ions can catalyze the oxidation of thioglycolate. Iron has been identified as a catalyst for the oxidation of thioglycolate by oxygen. acs.org Similarly, copper ions are known to catalyze the oxidation of other thiols, and this process can be inhibited by copper chelators. nih.gov

Concentration: The concentration of the thiol itself can influence the rate of peroxide formation during oxidation. nih.gov Furthermore, dilution of thioglycolate solutions has been observed to increase their oxidation during storage. sigmaaldrich.com

Presence of Other Substances: The chemical matrix can affect oxidation rates. For instance, in the presence of dextrose, neutral solutions of thioglycolate are oxidized more rapidly than alkaline solutions. sigmaaldrich.com

The following table summarizes the key factors that influence the oxidation of sodium sulfanylacetate in aqueous environments.

| Factor | Influence on Oxidation | Source(s) |

| pH | Rate of oxidation increases with increasing pH. | nih.govsigmaaldrich.com |

| Temperature | Higher temperatures generally stimulate the oxidation rate. | nih.gov |

| Metal Ions (e.g., Iron, Copper) | Catalyze the oxidation reaction. | nih.govacs.org |

| Concentration | Dilution can increase the rate of oxidation during storage. | sigmaaldrich.com |

| Other Substances (e.g., Dextrose) | Can alter oxidation rates depending on the pH of the solution. | sigmaaldrich.com |

The primary product of the oxidation of sodium sulfanylacetate in aqueous environments is its corresponding disulfide, dithiodiglycolate. oecd.org This conversion is described as a rapid oxidation process and is considered the main pathway for the degradation of thioglycolic acid and its salts in water. oecd.org

Photochemical Stability and Phototransformation Pathways

Despite its reactivity towards oxidation, sodium sulfanylacetate is considered photochemically stable. Thioglycolic acid and its salts are not expected to undergo photolysis in the environment. oecd.org This stability is attributed to their lack of absorption of light within the environmental spectrum. oecd.org Consequently, direct degradation by sunlight is not a significant environmental fate pathway for this compound.

Chemical Interactions with Environmental Species (e.g., Heavy Metals)

Sodium sulfanylacetate's thiol group is reactive and can interact with various environmental species, most notably heavy metals. These interactions can be pivotal in catalyzing its degradation.

Iron (Fe): Research has specifically pointed to the catalytic role of iron in the oxidation of thioglycolate by oxygen. acs.org The presence of iron in an aqueous environment can therefore accelerate the degradation of sodium sulfanylacetate. The compound is known to discolor upon exposure to iron. nih.gov

Copper (Cu): Studies on other thiols have demonstrated that copper ions can also act as catalysts for their oxidation. nih.gov This catalytic activity can be hindered by the use of copper chelators, which bind to the copper ions and prevent them from participating in the reaction. nih.gov This suggests that copper, a common environmental trace metal, could also influence the persistence of sodium sulfanylacetate.

These interactions highlight that the environmental persistence of sodium sulfanylacetate is not only dependent on its intrinsic properties but also on the presence of other chemical species that can facilitate its transformation.

Degradation Mechanisms in Different Chemical Milieus

Beyond simple oxidation in pure water, the degradation of sodium sulfanylacetate can proceed through different mechanisms depending on the specific chemical environment.

Self-Esterification: Thioglycolic acid can undergo self-esterification to form thioglycolides. oecd.org This reaction is dependent on both the temperature and the concentration of the aqueous solution. This process is reversible, and the thioglycolate can be fully recovered by hydrolysis in the presence of dilute acids or bases. oecd.org

Influence of pH and Additives: The stability of thioglycolate solutions is highly dependent on pH, with oxidation rates increasing in more alkaline conditions. sigmaaldrich.com The presence of other organic molecules can also alter degradation. For example, when dextrose is present, neutral solutions oxidize more quickly than alkaline ones, a reversal of the typical trend. sigmaaldrich.com

Oxidation in Acidic Media: In acidic environments, thioglycolic acid can be oxidized by strong oxidizing agents such as the ferricyanide (B76249) ion. acs.org The kinetics and mechanism of such reactions have been studied to understand the electron transfer processes involved. acs.org

These examples demonstrate that the degradation pathway and rate of sodium sulfanylacetate are highly context-dependent, influenced by the full chemical composition of the surrounding medium.

Chemical Applications of Sodium Sulfanylacetate 1/1 Beyond Direct Bioreactivity

Role as a Reducing Agent in Organic Synthesis

Sodium sulfanylacetate is recognized for its reducing properties, which are particularly effective at higher pH levels. mdpi.com While its application as a reducing agent is prominent in fields like cosmetics for breaking disulfide bonds in keratin (B1170402), its utility in broader organic synthesis is also noteworthy, particularly in the cleavage of disulfide bonds in peptides and proteins. rsc.orgresearchgate.net

The thiol group in sodium sulfanylacetate is a potent reducing agent capable of cleaving disulfide bonds (S-S) to form two thiol groups (-SH). This reactivity is crucial in protein chemistry and peptide synthesis, where the correct formation and cleavage of disulfide bridges are essential for protein folding and function. researchgate.net In solid-phase peptide synthesis, for instance, disulfide bonds may need to be selectively cleaved, and reducing agents like sodium sulfanylacetate can be employed for this purpose. thermofisher.comnih.gov

While a wide array of reagents are available for the reduction of functional groups like nitro compounds to amines, the specific use of sodium sulfanylacetate for such transformations in general organic synthesis is less commonly documented compared to reagents like sodium hydrosulfite or catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org However, its reducing power is evident in its ability to reduce Fe(III) to Fe(II), a reaction that is also utilized in some analytical methods. nih.gov

The reducing action of sodium sulfanylacetate is attributed to the thiol group, which readily donates a hydrogen atom and becomes oxidized to form a disulfide, dithiodiglycolic acid. mdpi.com

Table 1: Reducing Applications of Sodium Sulfanylacetate (1/1)

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Peptide/Protein Chemistry | Cleavage of disulfide bonds | Reduction of S-S bonds to -SH groups |

Use as a Chelating Agent in Chemical Processes

The presence of both a sulfur atom and a carboxylate group enables sodium sulfanylacetate to act as an effective chelating agent, forming stable complexes with various metal ions. mdpi.com This property is harnessed in several industrial processes, including water treatment and corrosion inhibition.

In industrial cleaning and oil and gas operations, thioglycolic acid and its salts, like sodium sulfanylacetate, are used as corrosion inhibitors. They function by forming a protective film on the metal surface. For instance, at certain temperatures, it can react with metal surfaces to form a dense FeS protective layer, thereby inhibiting corrosion. clarkson.educhemicalbook.com It is particularly useful in high-density brines where it can provide corrosion protection over a broad temperature range when combined with other inhibitors. researchgate.net In cooling water systems, compounds with similar functional groups are used to protect copper and its alloys from corrosion by forming complexes at the metal-liquid interface. google.comazom.com

Furthermore, the chelating ability of sodium sulfanylacetate is applied in environmental remediation for the removal of heavy metal pollutants from wastewater. mdpi.com By forming stable, water-soluble complexes with metal ions, it can prevent their precipitation and facilitate their removal.

Table 2: Chelating Applications of Sodium Sulfanylacetate (1/1)

| Process | Application | Function |

|---|---|---|

| Industrial Cleaning & Oil/Gas | Corrosion Inhibition | Forms a protective film on metal surfaces |

| Water Treatment | Heavy Metal Removal | Forms stable, soluble complexes with metal ions |

Applications in Flotation Chemistry as a Depressant

Sodium sulfanylacetate is a widely used depressant in the froth flotation process, particularly for the separation of copper-molybdenum ores. nih.govtubitak.gov.trnih.gov It selectively depresses copper sulfide (B99878) minerals like chalcopyrite while allowing molybdenite to be floated. researchgate.netresearchgate.net

Mechanism of Interaction with Mineral Surfaces

The depressive action of sodium sulfanylacetate on chalcopyrite (CuFeS₂) is attributed to its ability to adsorb onto the mineral surface, rendering it more hydrophilic and thus preventing the attachment of collector molecules which are necessary for flotation. The adsorption is believed to occur through the interaction of the thiol group with copper and iron sites on the chalcopyrite surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) studies have provided insights into this mechanism. researchgate.netmdpi.commdpi.comresearchgate.netcapes.gov.brmdpi.com These studies suggest that sodium thioglycolate adsorbs onto the chalcopyrite surface, leading to changes in the surface composition and chemical state of the elements. The adsorption can be influenced by the presence of oxygen, which can enhance the depressive action. researchgate.net

Auxiliary Effects of Metal Ions in Flotation Systems

The effectiveness of sodium sulfanylacetate as a chalcopyrite depressant can be significantly enhanced by the presence of certain metal ions, particularly copper ions (Cu²⁺). mdpi.commdpi.com Although sodium sulfanylacetate on its own can have a weak depressant effect, the addition of copper sulfate (B86663) can substantially improve its performance. mdpi.com

The mechanism behind this auxiliary effect involves the adsorption of copper ions onto the chalcopyrite surface. This adsorption increases the number of active sites available for the sodium sulfanylacetate to bind to. mdpi.com The adsorbed copper ions can form mixed copper sulfide and cupric oxide/hydroxide (B78521) layers on the mineral surface. mdpi.com This modified surface has a greater affinity for sodium sulfanylacetate, leading to increased adsorption and enhanced depression of the chalcopyrite. mdpi.commdpi.com The presence of copper ions can also decrease the electrostatic repulsion between the chalcopyrite surface and the depressant molecules, further facilitating their interaction. mdpi.com

Conversely, the presence of copper ions can negatively impact the separation of chalcopyrite from molybdenite by causing the unintended depression of molybdenite. Copper ions can adsorb on the molybdenite surface, creating active sites for sodium thioglycolate to adsorb, thus making the molybdenite surface hydrophilic and preventing its flotation. mdpi.com The presence of other ions, such as calcium and ferric ions, can also influence the adsorption of organic depressants on mineral surfaces. researchgate.net

Table 3: Flotation Depressant Applications of Sodium Sulfanylacetate (1/1)

| Mineral | Action | Role of Metal Ions (e.g., Cu²⁺) |

|---|---|---|

| Chalcopyrite | Depression | Enhances depressant adsorption by increasing active sites |

Function as a Reagent in Analytical Chemistry

Sodium sulfanylacetate serves as a valuable reagent in analytical chemistry, primarily due to its ability to form distinctly colored complexes with various metal ions. This property is exploited for the spectrophotometric determination of these ions. mdpi.com

Metal Ion Complexation for Detection

Sodium sulfanylacetate, often in its dianionic form, forms stable complexes with several metal ions, including iron, molybdenum, silver, and tin. nih.gov The formation of these colored complexes allows for the quantitative determination of the metal ion concentration using spectrophotometry.

Similarly, sodium sulfanylacetate is used in the spectrophotometric determination of molybdenum. Molybdenum(VI) is first reduced to molybdenum(V), which then forms a colored complex with thiocyanate. Thioglycolic acid (the parent acid of sodium sulfanylacetate) can be used as the reducing agent in this process. mdpi.comneliti.com The resulting complex can be measured to determine the molybdenum concentration. tubitak.gov.trresearchgate.netneliti.comrsc.org

Table 4: Analytical Reagent Applications of Sodium Sulfanylacetate (1/1)

| Metal Ion | Analytical Technique | Principle |

|---|---|---|

| Iron (Fe³⁺) | Spectrophotometry | Formation of a red-purple complex in alkaline medium |

Maintenance of Reducing Conditions in Chemical Media

Sodium sulfanylacetate (1/1) is a well-established reducing agent utilized in various chemical and biological media to maintain a low oxidation-reduction potential. fscichem.com Its efficacy stems from the thiol (-SH) group, which readily donates a hydrogen atom, thereby reducing other substances while becoming oxidized itself. This property is particularly crucial in microbiological culture media designed for the cultivation of anaerobic and microaerophilic organisms, as it effectively scavenges dissolved oxygen, creating an environment conducive to their growth. fscichem.com

The role of sodium sulfanylacetate in maintaining reducing conditions extends to protecting enzymes and other sensitive chemical species from inactivation by oxidation. fscichem.com By keeping protein thiol groups in their reduced state, it helps preserve the structural integrity and biological activity of these molecules. fscichem.com Its application as a reducing agent is also noted in various industrial processes, including water treatment, where it can be used to remove residual chlorine. fscichem.com

| Application Area | Function | Key Research Finding/Observation | Citation |

|---|---|---|---|

| Microbiology | Creates anaerobic/microaerophilic conditions in culture media. | Lowers the oxidation-reduction potential of the medium, facilitating the growth of anaerobic bacteria. | fscichem.com |

| Biochemistry | Protects enzymes from oxidative inactivation. | Maintains protein thiol groups in the reduced state, preserving enzyme activity. | fscichem.com |

| Water Treatment | Removes dissolved chlorine. | Acts as a reducing agent to improve water quality. | fscichem.com |

| Textile Industry | Removes old dyes from textiles. | Improves dyeing uniformity and color depth. | fscichem.com |

Contribution to Polymer Chemistry (e.g., PVC Stabilizers)

In the realm of polymer chemistry, derivatives of sodium sulfanylacetate play a significant role, particularly as heat stabilizers for polyvinyl chloride (PVC). While sodium sulfanylacetate itself is not directly used, its ester derivatives, such as isooctyl thioglycolate, are key components in the formulation of organotin stabilizers. nih.gov These stabilizers are crucial for preventing the thermal degradation of PVC during high-temperature processing. youtube.com

| Stabilizer Type | Specific Compound Example | Function in PVC | Research Finding | Citation |

|---|---|---|---|---|

| Organotin Stabilizer | Dioctyltin bis(isooctyl thioglycolate) | Primary heat stabilizer | Effectively prevents thermal degradation of plasticized PVC at elevated temperatures by neutralizing HCl and replacing unstable chlorine atoms. | atamankimya.com |

| Thioglycolic Acid Ester | Isooctyl thioglycolate | Intermediate for organotin stabilizers | A key precursor in the synthesis of highly effective PVC heat stabilizers. | nih.gov |

Catalytic Roles in Chemical Transformations

Sodium sulfanylacetate is identified as a versatile reagent in the fine chemical industry, where it can function as a catalyst, reducing agent, and complexing agent. Its utility is particularly noted in the synthesis of complex organic compounds, especially those containing sulfur. fscichem.com While often consumed in stoichiometric amounts as a reactant to introduce the thioglycolate moiety, its involvement is crucial for facilitating specific chemical transformations.

Derivatization and Structural Modification of Sodium Sulfanylacetate 1/1

Synthesis of Novel Sulfanylacetate Derivatives

The synthesis of novel derivatives from sodium sulfanylacetate primarily involves reactions targeting its reactive thiol and carboxylate functionalities. A common approach is the condensation reaction, where the thiol group acts as a nucleophile. For instance, novel series of ethanone (B97240) compounds can be synthesized through the condensation of sodium sulfanylacetate with various electrophilic reagents. The resulting derivatives are typically characterized using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure. Elemental analysis is also crucial for confirming the empirical formula of the newly synthesized compounds. rsc.org

Another strategy for creating novel derivatives involves the modification of the carboxylate group. For example, the synthesis of pyrazolecarbamide derivatives bearing a sulfonate fragment has been reported, showcasing the versatility of the sulfanylacetate backbone in creating complex molecules with potential applications in various fields. nih.gov The synthesis of such derivatives often involves multi-step reactions, and their structures are confirmed by techniques such as high-resolution mass spectrometry (HRMS) and, where possible, single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms. nih.gov

The following table provides a summary of representative synthetic methods for novel sulfanylacetate derivatives:

| Derivative Type | Starting Materials | Key Reaction Type | Characterization Methods |

| Ethanone Derivatives | Sodium sulfanylacetate, Electrophilic reagent (e.g., substituted cyclobutyl ethanone) | Condensation | FT-IR, ¹H NMR, ¹³C NMR, Elemental Analysis rsc.org |

| Pyrazolecarbamide Derivatives | Sulfanylacetate precursor, Pyrazole intermediates, Sulfonylating agents | Multi-step synthesis, Acylation, Sulfonylation | ¹H NMR, ¹³C NMR, HRMS, X-ray Diffraction nih.gov |

| Quinoxaline Derivatives | Sulfanylacetate precursor, Quinoxaline intermediates | Condensation, Cyclization | Not explicitly detailed for sulfanylacetate, but generally involves spectroscopic methods. psu.edu |

Formation of Organotin Derivatives

Organotin compounds are known for their diverse applications, including as stabilizers for polymers and as catalysts. wikipedia.org The carboxylate group of sodium sulfanylacetate provides a convenient handle for the synthesis of organotin derivatives. These reactions typically involve the metathesis reaction between an organotin(IV) halide (e.g., dialkyltin dichloride or trialkyltin chloride) and sodium sulfanylacetate. The reaction is often carried out by reacting the organotin compound with the sodium salt of the ligand, which can be prepared in situ. frontiersin.org

The synthesis of di- and triorganotin(IV) derivatives of carboxylate ligands generally proceeds by reacting the corresponding organotin(IV) chlorides with the sodium salt of the carboxylic acid. frontiersin.org The resulting organotin carboxylates can exhibit different coordination modes, with the carboxylate group acting as a monodentate, bidentate, or bridging ligand. The nature of the organic groups on the tin atom and the stoichiometry of the reactants influence the final structure of the complex. frontiersin.org

Characterization of these organotin derivatives relies heavily on spectroscopic methods. In addition to FT-IR and NMR (¹H, ¹³C), ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. frontiersin.org The chemical shift in ¹¹⁹Sn NMR can provide insights into whether the tin center is four-, five-, or six-coordinate. frontiersin.org

Below is a table summarizing the synthesis and characterization of typical organotin derivatives that could be formed from sodium sulfanylacetate:

| Organotin Derivative Type | Reactants | Typical Solvent | Key Characterization Techniques |

| Diorganotin(IV) Dicarboxylates | R₂SnCl₂, Sodium Sulfanylacetate (2 eq.) | Methanol, Chloroform | FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, Mass Spectrometry frontiersin.org |

| Triorganotin(IV) Carboxylates | R₃SnCl, Sodium Sulfanylacetate (1 eq.) | Methanol, Chloroform | FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, Mass Spectrometry frontiersin.org |

Investigations of Thiazolidinone and Oxazolidine (B1195125) Derivatives

The reaction of thioglycolic acid (the protonated form of sodium sulfanylacetate) with aldehydes and amines is a well-established method for the synthesis of 4-thiazolidinones, a class of heterocyclic compounds with significant interest in medicinal chemistry. nih.gov This multi-component reaction, often referred to as a cyclocondensation, provides a straightforward route to a diverse range of substituted thiazolidinones. The reaction can be catalyzed by various agents, including heterogeneous catalysts and ionic liquids, and can sometimes be performed under solvent-free conditions. nih.gov The mechanism typically involves the formation of an imine intermediate from the aldehyde and amine, followed by the nucleophilic attack of the sulfur atom of thioglycolic acid and subsequent intramolecular cyclization. nih.gov

The synthesis of oxazolidine derivatives from sodium sulfanylacetate is less direct but can be envisaged through multi-step synthetic pathways. Oxazolidinones, another important class of heterocyclic compounds, can be synthesized from β-amino alcohols. rsc.org While not a direct product of sodium sulfanylacetate, its derivatives could potentially be converted into intermediates suitable for oxazolidinone synthesis. For example, a sulfanylacetate derivative could be modified to introduce an amino alcohol functionality.

The following table outlines the general synthesis of thiazolidinone derivatives from thioglycolic acid:

| Heterocyclic System | Key Reactants | Reaction Type | Common Catalysts/Conditions |

| 4-Thiazolidinones | Thioglycolic Acid, Aldehyde, Amine | Cyclocondensation | Heterogeneous catalysts (e.g., Fe₃O₄@SiO₂), Ionic Liquids, Solvent-free, Microwave irradiation nih.gov |

| Oxazolidinones | (Requires multi-step synthesis from sulfanylacetate) β-amino alcohols, Phosgene or equivalents | Cyclization | Various, depending on the specific pathway rsc.org |

Structure-Reactivity Relationships in Modified Systems

Understanding the relationship between the chemical structure of a molecule and its reactivity is fundamental to designing new compounds with desired properties. For derivatives of sodium sulfanylacetate, these structure-reactivity relationships are often investigated through quantitative structure-activity relationship (QSAR) studies, particularly for biologically active compounds like thiazolidinones. rsc.orgresearchgate.net

QSAR studies on 4-thiazolidinone (B1220212) derivatives have shown that their biological activities can be correlated with various physicochemical and structural parameters. researchgate.net These parameters often include:

Lipophilicity: Represented by the logarithm of the octanol-water partition coefficient (log P), which influences the compound's ability to cross cell membranes.

Topological Parameters: Such as Kier's alpha shape indices (κα) and valence connectivity indices (χν), which describe the size, shape, and branching of the molecule.

Electronic Parameters: Like the total energy (E) and nucleophilicity (Nu), which relate to the electronic distribution within the molecule.

The following table provides examples of parameters used in structure-reactivity studies of sulfanylacetate derivatives:

| Derivative Class | Studied Property | Key Structural/Physicochemical Parameters |

| 4-Thiazolidinones | Antimicrobial Activity | Lipophilicity (log P), Topological indices (κα₃, ²χν), Electronic parameters (cos E, Nu. E) rsc.orgresearchgate.net |

| Organotin Carboxylates | Biological Activity | Nature and number of organic groups on tin (R), Coordination number of tin, Coordination mode of the carboxylate ligand frontiersin.orgnih.gov |

Future Research Directions in Sodium Sulfanylacetate 1/1 Chemistry

Exploration of Novel Synthetic Pathways

The conventional synthesis of sodium sulfanylacetate involves the reaction of chloroacetic acid or its salts with an alkali metal hydrosulfide. wikipedia.orggoogle.comnih.gov A common laboratory and industrial-scale preparation reacts thioglycolic acid with sodium hydroxide (B78521) in an alcoholic solvent. rsdjournal.org While effective, these methods present opportunities for innovation.

Future research will likely focus on developing novel synthetic pathways that offer higher yields, improved purity, and more favorable economics. One avenue of exploration is the use of alternative starting materials, potentially moving away from chlorinated precursors to align with green chemistry principles. Research into processes that can utilize mixed feedstocks, such as a combination of monochloroacetic and dichloroacetic acids under elevated pressure, could provide a more economical route by reducing the need for highly purified starting materials. google.com

Furthermore, the development of one-pot syntheses that directly yield functionalized sulfanylacetate derivatives from basic precursors represents a significant area for advancement. Such pathways would streamline the production of complex molecules, reducing waste and operational complexity. The exploration of catalytic methods, including biocatalysis, could also lead to milder reaction conditions and greater selectivity, paving the way for more efficient and sustainable production of sodium sulfanylacetate and its derivatives.

Deeper Understanding of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics of sodium sulfanylacetate is crucial for optimizing its existing applications and discovering new ones. Thioglycolic acid has a primary pKₐ of 3.83, making it a significantly stronger acid than acetic acid, with a second ionization pKₐ of 9.3 for the thiol proton. wikipedia.org This dual functionality underpins its reactivity.

Future investigations should focus on detailed kinetic studies of its reactions, such as its role as a reducing agent or in nucleophilic substitution. wikipedia.org For instance, quantifying the reaction rates with various disulfide-containing substrates under different pH and temperature conditions would enable fine-tuning its performance in applications like hair treatments or as a biological reducing agent. sigmaaldrich.comchemicalbook.com While it is known to form complexes with various metal ions, the thermodynamic stability constants and formation/dissociation kinetics for many of these complexes are yet to be determined. wikipedia.orgacs.org Such data is essential for developing more effective chelating agents for environmental remediation or analytical applications. Elucidating the kinetics of its oxidation to dithiodiglycolic acid is also critical for understanding its stability and shelf-life in formulations. nih.gov

Advanced Spectroscopic and Structural Investigations of Complexes

Sodium sulfanylacetate's ability to act as a ligand and form complexes with a wide range of metal ions is a key feature of its chemistry. wikipedia.org While the formation of these complexes is known, detailed structural characterization is often lacking.

Future research must employ advanced spectroscopic and analytical techniques to thoroughly investigate these complexes. A recent study on zinc(II) and cadmium(II) thioglycolate complexes utilized a combination of Fourier-transform infrared (FT-IR) and Raman spectroscopy alongside computational methods to propose their structures. rsdjournal.orgresearchgate.net This integrated approach serves as a model for future investigations into complexes with other metals like iron, copper, silver, and tin. wikipedia.orgacs.org

Advanced two-dimensional NMR techniques could provide significant insights into the solution-state structure and dynamics of these complexes. For solid-state analysis, single-crystal X-ray diffraction would be invaluable for unambiguous structural determination, although challenges in obtaining suitable crystals must be overcome. researchgate.net Furthermore, studying the photoluminescent properties of sulfanylacetate-capped quantum dots or the surface chemistry of sulfanylacetate-functionalized metal-organic frameworks (MOFs) represents another frontier for spectroscopic investigation. taylorandfrancis.com

Table 1: Spectroscopic and Structural Research on Thioglycolate Complexes

| Technique | Application | Research Focus | Reference |

|---|---|---|---|

| FT-IR/Raman Spectroscopy | Vibrational Analysis | Characterize bonding in Zn(II) and Cd(II) complexes. | rsdjournal.org, researchgate.net |

| Computational Modeling | Structural Hypothesis | Confirm geometry of metal complexes. | rsdjournal.org, researchgate.net |

| Photoluminescence | Optical Properties | Investigate pH-dependent emission of capped CdSe quantum dots. | taylorandfrancis.com |

Development of Green Chemistry Approaches for its Synthesis and Use

Green chemistry principles offer a framework for making the lifecycle of sodium sulfanylacetate more environmentally benign. wikipedia.orgnih.gov Current synthetic routes often rely on chlorinated compounds and produce salt by-products. wikipedia.orggoogle.com

A primary goal for future research is the development of synthetic methods that utilize renewable feedstocks and eliminate hazardous reagents. This could involve biocatalytic routes or the use of non-toxic, readily available starting materials. Atom economy can be improved by designing catalytic cycles that minimize waste. For example, transition-metal-free catalytic systems are being developed for other sulfur-containing compounds and could be adapted for sulfanylacetate synthesis. researchgate.net

In its application, developing recyclable or reusable forms of the reagent is a key green objective. One promising approach is the anchoring of thioglycolic acid to a polymer support. nih.gov This heterogeneous reagent can be easily separated from the reaction mixture by filtration and potentially reused multiple times, reducing waste and simplifying product purification. nih.gov Exploring the use of greener solvents, such as water or supercritical fluids, in its synthesis and reactions is another important research direction.

Computational Predictions of New Reactivity and Properties

Computational chemistry is a powerful tool for predicting the behavior of molecules and guiding experimental work. youtube.com For sodium sulfanylacetate, computational methods can provide insights that are difficult to obtain through experimentation alone.

Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to explore the reaction mechanisms of sulfanylacetate with various substrates. These studies can elucidate transition states and activation energies, providing a deeper understanding of its reactivity. For instance, DFT has been used to study disulfide bond cleavage, a process relevant to thioglycolate's mode of action. nih.gov Computational models have also been successfully used to support the structural analysis of metal-thioglycolate complexes. rsdjournal.orgresearchgate.net

Beyond mechanistic studies, computational screening can predict the properties of novel, un-synthesized sulfanylacetate derivatives. By modifying the core structure in silico, properties such as binding affinity to specific metal ions, redox potential, or interaction with biological targets can be estimated. Molecular docking simulations have already been used to show how palmitoylated derivatives of thioglycolic acid might bind to immune receptors, demonstrating the potential of this approach for designing new bioactive molecules. nih.gov

Design of Tailored Chemical Reagents Based on Sulfanylacetate Core

The bifunctional nature of the sulfanylacetate core—possessing both a thiol and a carboxylate group—makes it an excellent scaffold for designing tailored chemical reagents. nih.govontosight.ai

Future research will focus on creating sophisticated molecules where the sulfanylacetate unit imparts a specific function. This includes the synthesis of derivatives for targeted drug delivery, where the core structure is functionalized with moieties that recognize specific cells or tissues. For example, new immunomodulators have been designed and synthesized from thioglycolic acid precursors. nih.gov

Another area is the development of new materials. By incorporating the sulfanylacetate core into polymers or onto surfaces, novel materials with specific metal-binding or redox-active properties can be created. Thiol-functionalized metal-organic frameworks (MOFs) have shown promise for environmental applications like dye removal. taylorandfrancis.com Additionally, polymer-supported thioglycolic acid has been developed as a reusable reagent for thioester deprotection, highlighting its utility in synthetic organic chemistry. nih.gov The design of new analytical reagents for the sensitive and selective detection of metal ions also remains a promising avenue of research. wikipedia.org

Q & A

Q. How can sodium sulfanylacetate be synthesized with high purity, and what analytical methods validate its purity?

To synthesize sodium sulfanylacetate, use controlled reaction conditions (e.g., stoichiometric ratios of sodium hydroxide and sulfanylacetic acid under inert atmospheres). Purification steps like recrystallization or vacuum distillation are critical. Validate purity via:

Q. What safety protocols are essential when handling sodium sulfanylacetate in laboratory settings?